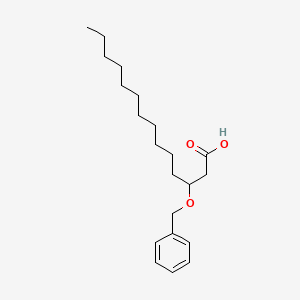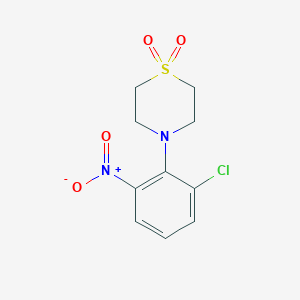
2-Fluoro-5-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-nitroquinoline is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of interest in various fields such as medicinal chemistry, materials science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitroquinoline typically involves the nitration of a fluorinated quinoline precursor. One common method is the nitration of 2-fluoroquinoline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups replacing the fluorine atom.
Reduction: 2-Fluoro-5-aminoquinoline.
Oxidation: Quinoline N-oxides.
Applications De Recherche Scientifique
2-Fluoro-5-nitroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, leading to increased potency and selectivity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitroquinoline: Lacks the fluorine atom, affecting its electronic properties and interactions with biological targets.
8-Fluoro-5-nitroquinoline: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-5-nitroquinoline is unique due to the synergistic effects of the fluorine and nitro groups, which enhance its reactivity and biological activity. This combination makes it a valuable compound for the development of new drugs, materials, and industrial chemicals .
Propriétés
Formule moléculaire |
C9H5FN2O2 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
2-fluoro-5-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H |
Clé InChI |
XLAOWUAWZSOVKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)F)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)

![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




